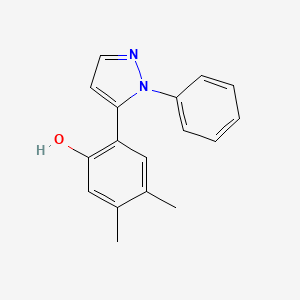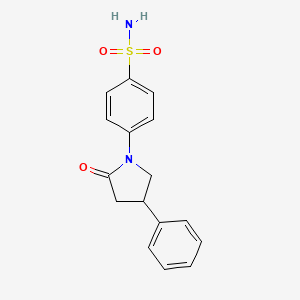
4-(2-Oxo-4-phenyl-1-pyrrolidinyl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-oxo-4-phenylpyrrolidin-1-yl)benzenesulfonamide is a chemical compound with the molecular formula C16H16N2O3S. . This compound features a pyrrolidinone ring fused to a phenyl group and a benzenesulfonamide moiety, which contributes to its unique chemical properties and biological activities.
Métodos De Preparación
The synthesis of 4-(2-oxo-4-phenylpyrrolidin-1-yl)benzenesulfonamide can be achieved through various synthetic routes. One common method involves the alkylation of n-butyl (3R)-4-amino-3-phenylbutyrate with haloacetamide in DMF in the presence of potassium phosphate monohydrate. The intermediate 4-carbamoylmethylamino-3-phenylbutyrate is then cyclized by refluxing in toluene with potassium phosphate monohydrate and tetrabutylammonium bromide . Another method uses chloroacetonitrile under similar conditions . These methods yield the desired compound in 40-60% yields.
Análisis De Reacciones Químicas
4-(2-oxo-4-phenylpyrrolidin-1-yl)benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonamide group. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines. Major products formed from these reactions include sulfoxides, sulfones, and substituted sulfonamides.
Aplicaciones Científicas De Investigación
4-(2-oxo-4-phenylpyrrolidin-1-yl)benzenesulfonamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Industry: The compound can be used in the development of new pharmaceuticals and chemical products.
Mecanismo De Acción
The mechanism of action of 4-(2-oxo-4-phenylpyrrolidin-1-yl)benzenesulfonamide involves its binding to the colchicine-binding site on microtubules. This binding disrupts microtubule polymerization, leading to cell cycle arrest in the G2/M phase and subsequent cell death . The compound’s molecular targets include tubulin, a key protein in microtubule formation .
Comparación Con Compuestos Similares
4-(2-oxo-4-phenylpyrrolidin-1-yl)benzenesulfonamide can be compared to other similar compounds, such as:
Phenyl 4-(2-oxopyrrolidin-1-yl)benzenesulfonates: These compounds also target the colchicine-binding site but differ in their chemical structure and potency.
Phenyl 4-(2-oxoimidazolidin-1-yl)benzenesulfonamides: These compounds have a similar mechanism of action but feature an imidazolidinone ring instead of a pyrrolidinone ring.
2-[(4R)-2-oxo-4-phenylpyrrolidin-1-yl]acetamide:
Propiedades
Número CAS |
36090-43-4 |
|---|---|
Fórmula molecular |
C16H16N2O3S |
Peso molecular |
316.4 g/mol |
Nombre IUPAC |
4-(2-oxo-4-phenylpyrrolidin-1-yl)benzenesulfonamide |
InChI |
InChI=1S/C16H16N2O3S/c17-22(20,21)15-8-6-14(7-9-15)18-11-13(10-16(18)19)12-4-2-1-3-5-12/h1-9,13H,10-11H2,(H2,17,20,21) |
Clave InChI |
PVMJINIJVIIDCH-UHFFFAOYSA-N |
SMILES canónico |
C1C(CN(C1=O)C2=CC=C(C=C2)S(=O)(=O)N)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


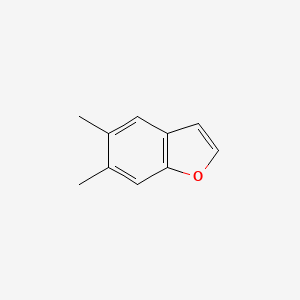
![Dicyclohexyl(3,3',5',6-tetramethoxy-[1,1'-biphenyl]-2-yl)phosphine](/img/structure/B12881132.png)
![2-Isopropylbenzo[d]oxazole](/img/structure/B12881142.png)
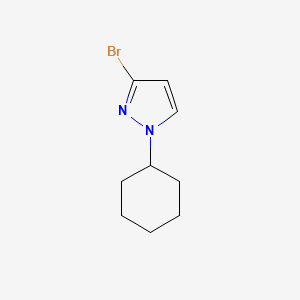

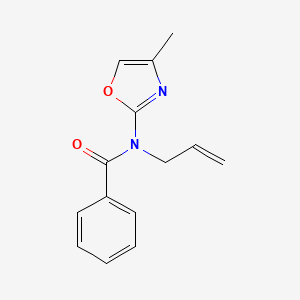
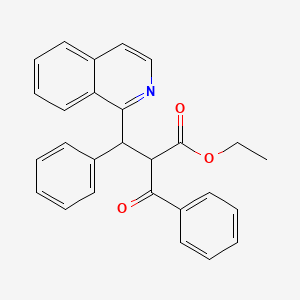
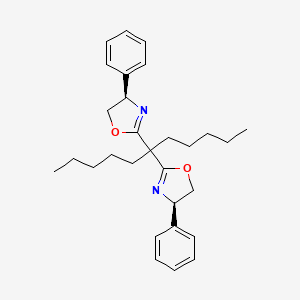


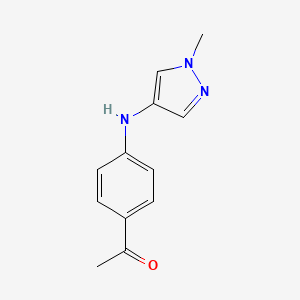
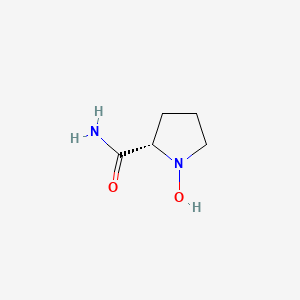
![3-Phenyl-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole](/img/structure/B12881204.png)
